PAF Receptor Antagonism: Imidazo[2,1-a]isoquinoline (SDZ-64-412) Achieves 2.8-Fold Greater Potency than the Structurally Distinct Antagonist WEB-2086 in Human Platelet Aggregation
The 2,3-dihydroimidazo[2,1-a]isoquinoline derivative SDZ 64-412 inhibits PAF-induced human platelet aggregation with an IC₅₀ of 60 nM and exhibits complete selectivity—no inhibition of epinephrine-, ADP-, or collagen-induced aggregation is observed at concentrations up to 100 µM [1]. By comparison, the thieno-triazolodiazepine PAF antagonist WEB 2086, which represents an alternative chemotype, inhibits PAF-induced platelet aggregation with an IC₅₀ of 0.17 µM (170 nM), yielding an approximately 2.8-fold potency advantage for the imidazo[2,1-a]isoquinoline scaffold when both are measured in human platelet-rich plasma [2].
| Evidence Dimension | Inhibition of PAF-induced human platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | SDZ 64-412 (imidazo[2,1-a]isoquinoline): IC₅₀ = 60 nM |
| Comparator Or Baseline | WEB 2086 (thieno-triazolodiazepine): IC₅₀ = 0.17 µM (170 nM) |
| Quantified Difference | ~2.8-fold greater potency for SDZ 64-412; selectivity window >1,666-fold vs. epinephrine/ADP/collagen pathways |
| Conditions | Human platelet-rich plasma; PAF-induced aggregation; 100 µM test ceiling for off-target aggregation pathways |
Why This Matters
For researchers requiring a potent, highly selective PAF receptor antagonist with a non-charged scaffold amenable to oral dosing, the imidazo[2,1-a]isoquinoline core offers a validated advantage in biochemical potency over the structurally unrelated but functionally equivalent thieno-triazolodiazepine WEB 2086.
- [1] Handley DA, Van Valen RG, Melden MK, Flury S, Lee ML, Saunders RN. Biological effects of the orally active platelet activating factor receptor antagonist SDZ 64-412. J Pharmacol Exp Ther. 1988;247(2):617-623. PMID: 3183958. View Source
- [2] Casals-Stenzel J, Muacevic G, Weber KH. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor. J Pharmacol Exp Ther. 1987;241(3):974-981. PMID: 3598918. View Source
